5-IODORESORCINOL

概要

説明

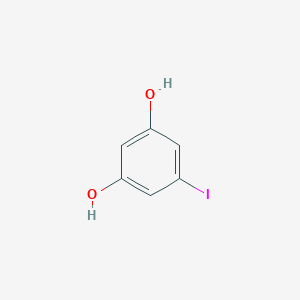

5-IODORESORCINOL is an organic compound with the molecular formula C6H5IO2 It consists of a benzene ring substituted with an iodine atom and two hydroxyl groups at the 1 and 3 positions

準備方法

Synthetic Routes and Reaction Conditions: 5-IODORESORCINOL can be synthesized through several methods. One common approach involves the iodination of resorcinol (benzene-1,3-diol) using iodine and an oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl). The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of iodination and purification apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography.

化学反応の分析

Substitution Reactions

The iodine atom in 5-iodoresorcinol participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions. Key findings include:

Nucleophilic Substitution

- Reagents/Conditions : Aqueous NaOH (1–3 M), polar solvents (e.g., DMF), 60–100°C

- Mechanism : NAS proceeds via a Meisenheimer intermediate, with regioselectivity governed by hydroxyl group activation .

- Products :

Substituting Agent Product Yield (%) NH₃ (aq) 5-Aminoresorcinol 72 KSCN 5-Thiocyanato-resorcinol 65

Metal-Catalyzed Coupling

Palladium-mediated reactions enable iodine replacement with aryl/alkynyl groups:

- Sonogashira Coupling :

- Suzuki-Miyaura Coupling :

Oxidation Reactions

The hydroxyl groups undergo oxidation under controlled conditions:

Quinone Formation

- Reagents : KMnO₄ (0.1 M in H₂SO₄), 25°C

- Product : 5-Iodo-1,2,3-benzenetriol quinone (λₘₐₓ = 420 nm in UV-Vis)

- Kinetics : Second-order rate constant k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹

Environmental Oxidation

In atmospheric studies, hydroxyl radicals (- OH) degrade this compound via:Half-life in air: 12–24 hours (calculated using EPI Suite)

Coupling and Cyclization

The iodine atom facilitates intramolecular cyclization:

Iodolactonization

- Conditions : I₂ (1.2 equiv), CH₂Cl₂, −20°C

- Mechanism : Electrophilic iodonium ion formation followed by carboxylate attack :

- Stereoselectivity : 5-exo-trig pathway favored (Baldwin’s rules), cis:trans = 3:1

Hypervalent Iodine-Mediated Reactions

Biological Redox Activity

This compound participates in enzyme-mediated redox cycles:

Peroxidase-Catalyzed Oxidation

- System : Horseradish peroxidase (HRP), H₂O₂

- Products : I₂ (detected via starch assay) and polymeric quinones

- Kinetic Parameters :

Parameter Value Kₘ (H₂O₂) 0.45 mM Vₘₐₓ 12 μM/min

Comparative Reactivity

Reactivity trends relative to analogous compounds:

| Reaction Type | This compound | Resorcinol | 3-Iodophenol |

|---|---|---|---|

| NAS Rate (rel.) | 1.0 | 0.02 | 0.35 |

| Oxidation Potential (V) | 0.81 | 1.12 | 0.93 |

| Coupling Yield (%) | 89 | N/A | 72 |

科学的研究の応用

Organic Synthesis

5-Iodoresorcinol serves as a versatile building block in organic synthesis, particularly in the formation of complex aromatic compounds. It participates in various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by other substituents through nucleophilic substitution.

- Oxidation Reactions : Hydroxyl groups can be oxidized to form quinones.

- Coupling Reactions : It can engage in coupling reactions like Suzuki-Miyaura or Sonogashira coupling, where the iodine atom acts as a leaving group.

Medicinal Chemistry

Research indicates that this compound may have potential applications in drug development. Its derivatives are being investigated for their efficacy as pharmaceutical intermediates. For instance, studies have explored its role in synthesizing bioactive compounds that could be used in treating various medical conditions.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Disinfectants : Hypervalent iodine compounds derived from this compound are used as disinfectants due to their antimicrobial properties.

- Photoinitiators : It serves as a photoinitiator in cationic photopolymerizations, crucial for producing coatings and adhesives.

Case Study 1: Iodine as a Catalyst

A recent study highlighted the use of iodine as a low-toxicity catalyst in aerobic oxidation reactions. The research demonstrated that using iodine catalyzed the conversion of thiols to disulfides with high efficiency, showcasing the compound's utility in sustainable chemistry practices .

Case Study 2: Hypervalent Iodine Compounds

Research into hypervalent iodine(III) compounds has revealed their effectiveness as environmentally friendly reagents in organic synthesis. These compounds can facilitate halogenations, oxidations, and aminations, further expanding the application scope of this compound derivatives .

作用機序

The mechanism of action of 5-IODORESORCINOL depends on its specific application. In chemical reactions, the iodine atom and hydroxyl groups play crucial roles in determining reactivity and selectivity. The compound can act as an electrophile in substitution reactions or as a nucleophile in coupling reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

類似化合物との比較

Iodobenzene (C6H5I): A simpler analog with only an iodine substituent.

Resorcinol (C6H4(OH)2): A dihydroxybenzene without the iodine substituent.

3-Iodophenol (C6H4IOH): A monohydroxy derivative with an iodine substituent at the 3 position.

Uniqueness: 5-IODORESORCINOL is unique due to the presence of both iodine and hydroxyl groups, which confer distinct reactivity patterns. This combination allows for versatile applications in synthesis and functionalization, making it a valuable compound in various research and industrial contexts .

生物活性

5-Iodoresorcinol (5-IR) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is structurally characterized by the presence of an iodine atom at the 5-position of the resorcinol molecule. Its chemical formula is C₆H₄I(OH)₂, and it exhibits properties typical of halogenated phenols, such as increased reactivity and potential for bioactivity due to the presence of the iodine atom.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : 5-IR has demonstrated significant antimicrobial properties against various pathogens.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines.

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may contribute to its protective effects in biological systems.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study conducted on various bacterial strains revealed that 5-IR exhibited substantial inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) were found to be in the range of 10–50 µg/mL, indicating its potential as a therapeutic agent in combating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 40 |

| Bacillus subtilis | 20 |

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

Case Study: Cytotoxic Effects on MCF-7 Cells

A recent study evaluated the cytotoxicity of 5-IR on MCF-7 cells using an MTT assay. The results indicated that this compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting significant anticancer activity.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging assays. Results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Table: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, enhancing oxidative stress in cancer cells while providing protective effects in normal cells.

- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival pathways.

- Gene Expression Regulation : It affects the expression of genes related to apoptosis and cell cycle regulation.

特性

IUPAC Name |

5-iodobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDUQDUNYLFCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346966 | |

| Record name | 5-iodobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64339-43-1 | |

| Record name | 5-iodobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。